What is Methazolamide-d6 and its primary uses in research?
What is Methazolamide-d6 and its primary uses in research?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methazolamide-d6 is the deuterated analog of Methazolamide, a potent carbonic anhydrase inhibitor. In the realm of pharmaceutical research and development, stable isotope-labeled compounds like Methazolamide-d6 are indispensable tools, primarily serving as internal standards in bioanalytical studies.[1][2] The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is the cornerstone of its utility in quantitative analysis using mass spectrometry, allowing for precise and accurate measurement of Methazolamide in complex biological matrices. This guide provides a comprehensive overview of Methazolamide-d6, its primary applications in research, and detailed methodologies for its use.
Core Properties and Data
Methazolamide-d6 is structurally identical to Methazolamide, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic labeling confers a mass shift that is readily detectable by mass spectrometry, without altering the physicochemical properties that govern its behavior in analytical systems.
| Property | Methazolamide | Methazolamide-d6 |
| Chemical Formula | C₅H₈N₄O₃S₂ | C₅H₂D₆N₄O₃S₂ |
| Molecular Weight | 236.27 g/mol | 242.31 g/mol |
| CAS Number | 554-57-4 | 1795142-30-1 |
| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₆)[1] |
| Appearance | White to off-white solid powder | N/A |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol[1] |
Primary Research Applications
The predominant use of Methazolamide-d6 in a research setting is as an internal standard for the quantification of Methazolamide in biological samples, such as plasma, blood, and urine.[1][2] Its application is crucial in pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring the reliability and reproducibility of the analytical data. The use of a stable isotope-labeled internal standard is considered best practice in bioanalysis as it effectively corrects for variability in sample preparation and instrument response.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Methazolamide in human plasma using Methazolamide-d6 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Two common methods are protein precipitation and liquid-liquid extraction.
1. Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput analysis.
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To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of Methazolamide-d6 (e.g., 100 ng/mL).
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Vortex the mixture for 1 minute to precipitate the plasma proteins.
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Centrifuge the sample at 10,000 x g for 10 minutes.
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Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to PPT. A previously described method for Methazolamide in biological fluids can be adapted.[3]
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To 500 µL of plasma sample, add a known amount of Methazolamide-d6.
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Add 5 mL of ethyl acetate and vortex for 5 minutes.
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Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
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Transfer the upper organic layer (ethyl acetate) to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS conditions. Optimization is typically required for specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Detection Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methazolamide | 237.0 | 116.0 | To be optimized |
| Methazolamide-d6 | 243.0 | 119.0 | To be optimized |
(Note: The MRM transitions provided are theoretical based on the structures and may require optimization on the specific mass spectrometer used.)
Visualizations
Signaling Pathway of Methazolamide
Methazolamide functions by inhibiting carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide to bicarbonate and protons. This inhibition is particularly relevant in tissues with high carbonic anhydrase activity, such as the ciliary body of the eye and the renal tubules. In the context of cancer research, inhibition of tumor-associated carbonic anhydrase isoforms like CA IX can lead to an increase in intracellular pH and subsequent apoptosis.
Caption: Mechanism of Methazolamide-induced apoptosis via inhibition of Carbonic Anhydrase IX.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for quantifying Methazolamide in a plasma sample using Methazolamide-d6 as an internal standard.
Caption: Bioanalytical workflow for Methazolamide quantification using an internal standard.
Logical Relationship of Internal Standard Use
This diagram explains the logical principle behind using a stable isotope-labeled internal standard to ensure accurate quantification.
Caption: How an internal standard corrects for analytical variability.
Conclusion
Methazolamide-d6 is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of Methazolamide. Its use as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary precision and accuracy to generate reliable data for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies. The methodologies and principles outlined in this guide offer a comprehensive framework for the effective implementation of Methazolamide-d6 in a research setting.
